(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate
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Description
(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate is a useful research compound. Its molecular formula is C20H22N2O8S and its molecular weight is 450.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reaction Studies
- (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate and similar compounds have been utilized in the synthesis of various chemicals. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), a related compound, has been used for Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids under mild and racemization-free conditions (Thalluri, Manne, Dev, & Mandal, 2014).
Chemical Structure and Analysis
- The chemical structure of related compounds has been a subject of study to understand their properties and applications. For example, the structure of 2-hydroxybutan-3-yl 5′-(2″-hydroxy-N-(2‴-oxobutan-3‴-yl)propanamido)butanoate, a compound isolated from marine fungi, was determined through spectroscopic and chemical analysis (Sun, Tian, Wu, Chen, Wu, Wang, & Pei, 2009).
Environmental Impact and Cost-Effectiveness
- The environmental impact and cost-effectiveness of processes involving these compounds are also significant areas of research. The study by Thalluri et al. (2014) highlighted the environmentally friendly and cost-effective nature of their method, as it allows for the recovery and recycling of byproducts like Oxyma and 4-nitrobenzenesulfonic acid (Thalluri, Manne, Dev, & Mandal, 2014).
Drug Synthesis and Pharmacology
- While excluding information on drug use and dosage, it's important to note that compounds like this compound are often intermediates in the synthesis of various pharmacologically active compounds. For instance, Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is used in the synthesis of the drug doxazosin mesylate (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Properties
IUPAC Name |
ethyl 2-[[(2S)-2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLPNLBMCVPDV-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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